molecular formula C12H22N2O2S B2596288 Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate CAS No. 1260667-06-8

Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate

Cat. No.: B2596288
CAS No.: 1260667-06-8
M. Wt: 258.38
InChI Key: FRUBOLNDTHUZMM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate is a piperidine-based building block of interest in medicinal chemistry. With a molecular formula of C12H22N2O2S and a molecular weight of 258.38 g/mol, this compound features both a tert-butoxycarbonyl (Boc) protecting group and a reactive thioamide moiety . The Boc-protected piperidine scaffold is a common framework in drug discovery, and the presence of the carbamothioyl (NH2-C=S) functional group makes it a valuable synthetic intermediate for the preparation of various heterocycles, including thiazole and imidazole derivatives . Such heterocyclic compounds are frequently explored in the development of novel therapeutics. Research indicates that structurally similar piperidine-carboxylate compounds are investigated for their potential to interact with P-glycoprotein (P-gp), a key efflux transporter responsible for multidrug resistance (MDR) in cancer cells . By serving as a precursor in the synthesis of more complex molecules, this reagent provides a pathway for developing new modulators to overcome chemotherapy resistance. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 3-(2-amino-2-sulfanylideneethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-5-9(8-14)7-10(13)17/h9H,4-8H2,1-3H3,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUBOLNDTHUZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thioxoethyl Group: The thioxoethyl group is introduced via a nucleophilic substitution reaction, where a suitable thioxoethylating agent reacts with the piperidine derivative.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the thioxo group may be converted to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various substituted piperidine derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into receptor binding sites, modulating receptor function and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituent type, position, or functional groups:

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0)

  • Substituent: 1-aminoethyl (-CH₂CH₂NH₂) at position 3.
  • Key Differences : Lacks the thioxo (C=S) group, resulting in higher hydrophilicity and reduced electrophilicity.
  • Implications: The aminoethyl group may improve solubility in polar solvents, making it suitable for aqueous reaction conditions.

tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate (Patent Example WWWW.1)

  • Substituent : 2-chloro-2-oxoethyl (-CH₂C(O)Cl) at position 4.
  • Key Differences : Positional isomer (4 vs. 3) with a chloro-oxoethyl group. The chloro moiety acts as a leaving group, enabling nucleophilic substitution reactions.
  • Implications : The carbonyl group (C=O) and chlorine enhance electrophilicity, favoring reactivity in cross-coupling or alkylation reactions. The position shift may alter steric interactions in binding pockets .

tert-Butyl 3-((5-tosyl-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate

  • Substituent : Tosyl-pyrrolo-pyrazine-thiocarbamoyl group at position 3.
  • Key Differences : Bulky aromatic heterocycle with a sulfonamide (tosyl) group.
  • Implications : The tosyl group improves stability and crystallinity, while the heterocycle enables π-π stacking interactions. This compound’s size and rigidity may limit membrane permeability compared to the target molecule .

tert-Butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

  • Substituent : Chlorobenzimidazolone at position 3.
  • Key Differences : Bicyclic benzimidazolone core replaces the thioamide side chain.
  • Implications: The benzimidazolone moiety is associated with enzyme inhibition (e.g., 8-oxo-targeting inhibitors).

tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 118811-03-3)

  • Substituent : 2-hydroxyethyl (-CH₂CH₂OH) at position 2.
  • Key Differences : Positional isomer (2 vs. 3) with a hydroxyl group instead of thioamide.
  • Implications : The hydroxyl group increases hydrophilicity and metabolic stability but reduces reactivity compared to the thioxoethyl group. Position 2 substitution may lead to distinct conformational preferences .

Data Table: Structural and Functional Comparison

Compound Name Substituent Position Functional Group Molecular Formula (Example) Key Properties/Applications Reference
Target Compound 3 2-amino-2-thioxoethyl C₁₂H₂₁N₂O₂S (inferred) Thioamide reactivity, enzyme inhibition -
tert-Butyl 3-(1-aminoethyl)... 3 1-aminoethyl C₁₂H₂₄N₂O₂ High solubility, amine reactivity
tert-Butyl 4-(2-chloro-2-oxoethyl) 4 2-chloro-2-oxoethyl C₁₂H₂₀ClNO₃ Electrophilic substitution reactions
Tosyl-pyrrolo-pyrazine derivative 3 Tosyl-heterocycle-thiocarbamoyl C₂₄H₂₈N₆O₃S₂ π-π stacking, protein binding
Chlorobenzimidazolone derivative 3 Chlorobenzimidazolone C₁₇H₂₁ClN₃O₃ Enzyme inhibition, electrophilic
tert-Butyl 2-(2-hydroxyethyl)... 2 2-hydroxyethyl C₁₂H₂₃NO₃ Hydrophilicity, metabolic stability

Research Findings and Implications

  • Substituent Position : Position 3 substitution (target compound) is common in enzyme inhibitors (e.g., benzimidazolone derivatives in ), suggesting favorable binding interactions. Position 4 analogs (e.g., chloro-oxoethyl) are more reactive but may face steric hindrance .
  • Thioamide vs. Amide/Oxo Groups : The thioxo group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to oxo derivatives. However, thioamides are prone to oxidation, requiring stabilizers in formulations .
  • Synthetic Flexibility: Chloro and tosyl groups (Evidences 3, 4) enable further functionalization, whereas aminoethyl/hydroxyethyl groups (Evidences 6, 7) are terminal modifications. The target compound’s thioamide could serve as a synthetic handle for metal coordination or redox-sensitive prodrugs.

Biological Activity

Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₆H₂₅N₂O₂S
  • CAS Number : 72213239
  • IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with thioamide precursors, leading to the formation of the desired piperidine-thioamide structure. The synthetic pathway can be optimized for yield and purity using various purification techniques such as column chromatography.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity, particularly against Mycobacterium tuberculosis. In comparative assays, this compound demonstrated a minimum inhibitory concentration (MIC) that is competitive with established antituberculosis agents. For instance, compounds derived from similar structures have shown MIC values ranging from 0.5 to 4 μg/mL against both standard and resistant strains of M. tuberculosis, suggesting that modifications in the piperidine structure can enhance antimicrobial efficacy .

CompoundMIC (μg/mL)Activity Type
This compound2Tuberculostatic
Reference Drug (e.g., INH)0.125Tuberculostatic

Interaction with P-glycoprotein (P-gp)

The biological activity of this compound has also been linked to its interaction with P-glycoprotein (P-gp), a crucial protein involved in drug transport and resistance mechanisms. Studies utilizing ATPase activity assays revealed that derivatives similar to this compound can stimulate ATPase activity, indicating their potential as P-gp substrates . This interaction is significant as it may enhance the bioavailability of co-administered drugs by inhibiting P-gp-mediated efflux.

Case Studies and Research Findings

  • In Vivo Studies : In animal models, compounds related to this compound have shown reduced tumor volumes and weights without significant side effects. Such findings underscore the compound's potential therapeutic applications beyond antimicrobial activity, possibly in cancer treatment .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing biological activity. For example, substituents on the piperidine ring can significantly influence both antimicrobial potency and P-gp interaction capabilities. Variants with different functional groups have been systematically evaluated to establish optimal configurations for enhanced efficacy .

Q & A

Q. What strategies can resolve discrepancies in biological activity data between synthetic batches?

  • Methodological Answer :
  • Purity assessment : Use HPLC-MS to quantify impurities (e.g., de-Boc byproducts). Batches with >98% purity are recommended for bioassays.
  • Counterion analysis : Characterize salts (e.g., HCl vs. TFA) via ¹⁹F NMR or ion chromatography, as counterions affect solubility and bioavailability.
  • Biological replicates : Repeat assays with independent batches to distinguish compound variability from experimental noise .

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